![molecular formula C17H16N2O4S B2416045 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954624-59-0](/img/structure/B2416045.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a fascinating compound that combines elements of both the benzo[d][1,3]dioxole and thiophene families. This compound exhibits unique structural features that enable it to participate in diverse chemical reactions and possess various biological activities. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines . The compound’s activity against these cell lines suggests that it may target proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of related compounds, it is likely that this compound affects pathways involved in cell cycle regulation and apoptosis
Result of Action
The result of the compound’s action is likely to be a reduction in cancer cell proliferation and an increase in cancer cell death, given the observed effects of related compounds . This is typically achieved through the induction of cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the formation of the benzo[d][1,3]dioxole-5-yl moiety, which can be prepared via cyclization reactions involving catechol derivatives.
Formation of Pyrrolidine Core: : The pyrrolidine core is typically synthesized through a condensation reaction involving primary amines and suitable ketones or aldehydes under mild conditions.
Combining the Units: : The next step involves linking the benzo[d][1,3]dioxole-5-yl moiety with the pyrrolidine core. This is done through an acylation reaction.
Introduction of the Thiophene Moiety: : Finally, the thiophene-2-carboxamide unit is introduced using a coupling reaction involving the previously synthesized intermediate and a suitable thiophene derivative.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, they likely involve scalable versions of the above synthetic routes. Key considerations include optimizing reaction conditions, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often yielding corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can result in the conversion of the oxo group to hydroxyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: : Substitution reactions often involve halogenated intermediates and bases like sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzo[d][1,3]dioxole and thiophene derivatives.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has found applications in:
Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Comparison with Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of structural features:
Benzo[d][1,3]dioxole Derivatives: : Compared to other benzo[d][1,3]dioxole derivatives, this compound offers enhanced stability and reactivity.
Thiophene Derivatives: : Relative to similar thiophene derivatives, it has distinct electronic properties, potentially leading to different biological activities.
List of Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamide
Thiophene-2-carboxylic acid derivatives
Pyrrolidine-3-carboxamide derivatives
This detailed exploration provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, applications, and unique features.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-6-11(8-18-17(21)15-2-1-5-24-15)9-19(16)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11H,6,8-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGKYXTNSEBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
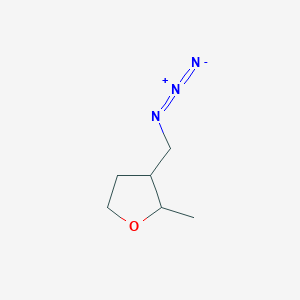
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
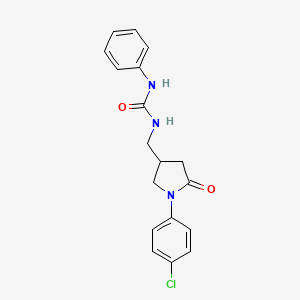
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)

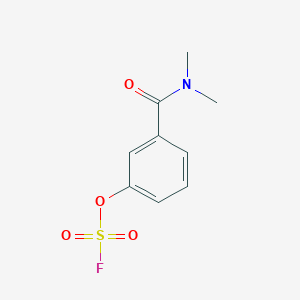
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
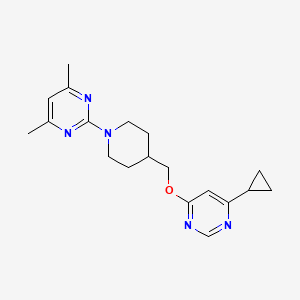
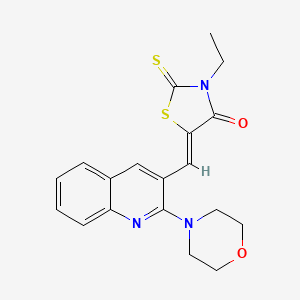
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
![(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID](/img/structure/B2415984.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
